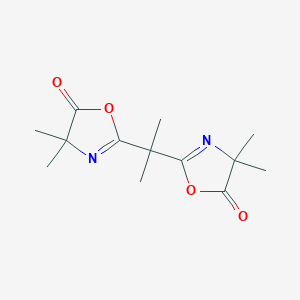
2,2-Bis(4,4-dimethyl-5-oxo-2-oxazoline-2-yl)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(4,4-dimethyl-5-oxo-2-oxazoline-2-yl)propane is a heterocyclic compound featuring two oxazoline rings. Oxazolines are five-membered rings containing both nitrogen and oxygen atoms. This compound is notable for its stability and versatility, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(4,4-dimethyl-5-oxo-2-oxazoline-2-yl)propane typically involves the cyclization of amino alcohols with carboxylic acids or their derivatives. One common method is the reaction of 2-amino-2-methyl-1-propanol with 2,2-dimethylmalonic acid under dehydrating conditions to form the oxazoline rings .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high temperatures and pressures, facilitating the cyclization process efficiently.
Chemical Reactions Analysis
Types of Reactions: 2,2-Bis(4,4-dimethyl-5-oxo-2-oxazoline-2-yl)propane undergoes various chemical reactions, including:
Oxidation: The oxazoline rings can be oxidized to form oxazoles.
Reduction: Reduction reactions can convert the oxazoline rings into oxazolidines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazoline rings act as leaving groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products:
Oxidation: Oxazoles
Reduction: Oxazolidines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Bis(4,4-dimethyl-5-oxo-2-oxazoline-2-yl)propane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Investigated for its potential in drug development due to its stability and reactivity.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2,2-Bis(4,4-dimethyl-5-oxo-2-oxazoline-2-yl)propane involves its ability to form stable complexes with metal ions. The oxazoline rings coordinate with metal centers, facilitating various catalytic processes. This coordination can activate molecular targets and pathways, leading to desired chemical transformations.
Comparison with Similar Compounds
2,2’-Isopropylidenebis(4-phenyl-2-oxazoline): Similar structure but with phenyl groups instead of dimethyl groups.
1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane: Similar structure but with an ethane backbone instead of a propane backbone
Uniqueness: 2,2-Bis(4,4-dimethyl-5-oxo-2-oxazoline-2-yl)propane is unique due to its specific substitution pattern and the stability of its oxazoline rings. This stability makes it particularly valuable in applications requiring robust and reliable performance.
Properties
CAS No. |
325462-09-7 |
|---|---|
Molecular Formula |
C13H18N2O4 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-[2-(4,4-dimethyl-5-oxo-1,3-oxazol-2-yl)propan-2-yl]-4,4-dimethyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C13H18N2O4/c1-11(2,7-14-12(3,4)9(16)18-7)8-15-13(5,6)10(17)19-8/h1-6H3 |
InChI Key |
CHSNNKAQCSTRSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)OC(=N1)C(C)(C)C2=NC(C(=O)O2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


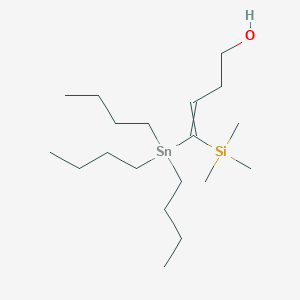

![1,1'-Methylenebis[3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium] dibromide](/img/structure/B12574560.png)
![(3R,4R,5R,6S,7R,9S,10E,11S,12R,14S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-10-(2-methoxyethoxymethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B12574575.png)



![N,N-Diethyl-1-methyl-3-phenyl-1H-pyrazolo[3,4-B]quinolin-6-amine](/img/structure/B12574595.png)
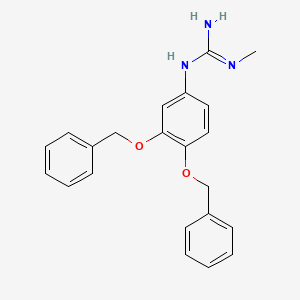
![2-[1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-1H-benzoimidazol-2-ylsulfanyl]-N-thiazol-2-yl-acetamide](/img/structure/B12574609.png)
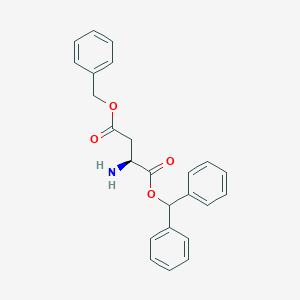
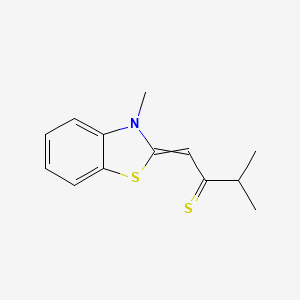
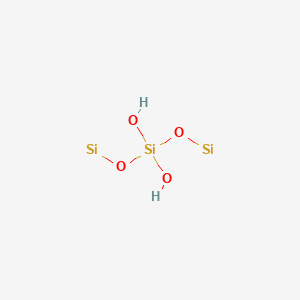
![2-({5-[(5-Amino-2-chlorophenyl)methoxy]pyridin-2-yl}amino)ethan-1-ol](/img/structure/B12574641.png)
